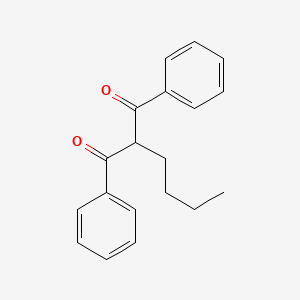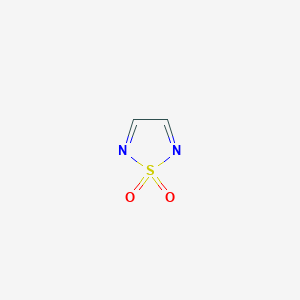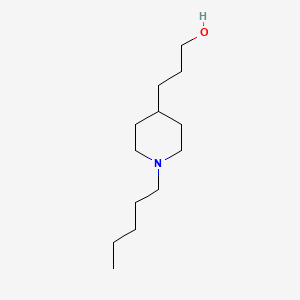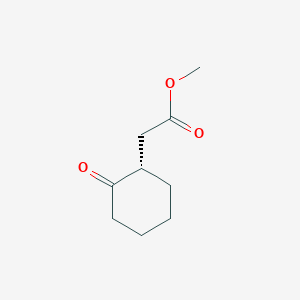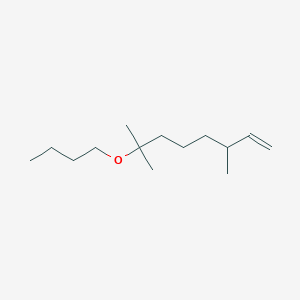
7-Butoxy-3,7-dimethyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butoxy-3,7-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O It is a derivative of octene, characterized by the presence of a butoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3,7-dimethyloct-1-ene typically involves the alkylation of 3,7-dimethyloct-1-ene with butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-3,7-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the vinyl group to form the corresponding ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the saturated derivative.
Substitution: The products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
7-Butoxy-3,7-dimethyloct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-butoxy-3,7-dimethyloct-1-ene involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,7-dimethyloct-1-ene: Similar in structure but with a methoxy group instead of a butoxy group.
3,7-Dimethylocta-1,6-diene: Lacks the butoxy group and has a different double bond configuration.
Uniqueness
7-Butoxy-3,7-dimethyloct-1-ene is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
154135-72-5 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
7-butoxy-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O/c1-6-8-12-15-14(4,5)11-9-10-13(3)7-2/h7,13H,2,6,8-12H2,1,3-5H3 |
InChI Key |
YKAPOOZFZFJKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CCCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


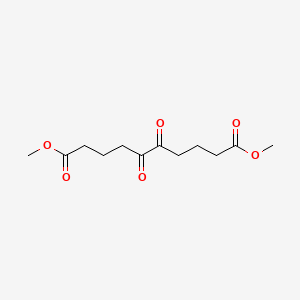
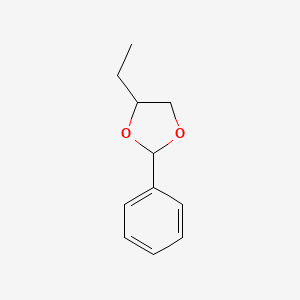

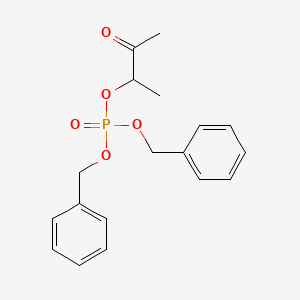
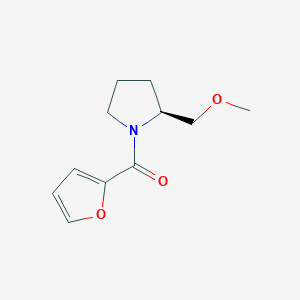
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
